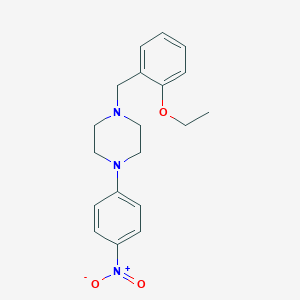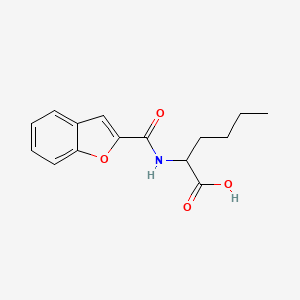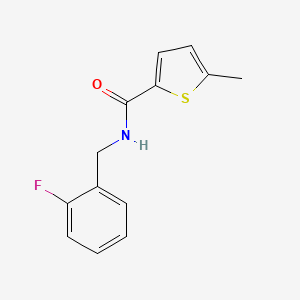![molecular formula C21H18BrFN2O3S B5180500 N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5180500.png)
N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide, also known as BMS-986165, is a small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which play a critical role in the signaling pathways of cytokines. BMS-986165 has shown potential as a therapeutic agent for a range of autoimmune diseases, including psoriasis, psoriatic arthritis, and lupus.
Wirkmechanismus
N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide works by inhibiting the activity of the TYK2 enzyme, which is involved in the signaling pathways of cytokines. TYK2 plays a key role in the production of pro-inflammatory cytokines, such as interleukin-23 (IL-23) and interferon-alpha (IFN-α). By inhibiting TYK2, N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide can reduce the production of these cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has been shown to have a range of biochemical and physiological effects. In preclinical studies, N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has been shown to reduce cytokine production and inflammation in a range of autoimmune disease models. Clinical trials have also demonstrated the efficacy of N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide in reducing symptoms of psoriasis and psoriatic arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has several advantages as a tool for lab experiments. It is a small molecule inhibitor of TYK2, which makes it easier to work with than larger protein inhibitors. It has also been shown to be effective in reducing inflammation in a range of autoimmune disease models, making it a useful tool for studying the mechanisms of these diseases. However, N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide also has some limitations, including its specificity for TYK2 and its potential for off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide. One area of focus is the development of more specific inhibitors of TYK2, which could reduce the risk of off-target effects. Another area of research is the identification of biomarkers that could be used to predict response to treatment with N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide. Additionally, further clinical trials are needed to evaluate the safety and efficacy of N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide in a range of autoimmune diseases.
Synthesemethoden
The synthesis of N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide involves a series of chemical reactions, starting with the reaction of 4-bromo-2-fluoroaniline with 4-methyl-3-nitrobenzoic acid to form an intermediate compound. This compound is then reacted with 2-methylbenzenesulfonyl chloride to form the final product, N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has been the subject of extensive scientific research, with a focus on its potential as a therapeutic agent for autoimmune diseases. In preclinical studies, N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has been shown to inhibit the activity of TYK2, leading to a reduction in cytokine signaling and inflammation. Clinical trials have also shown promising results, with N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide demonstrating efficacy in the treatment of psoriasis and psoriatic arthritis.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrFN2O3S/c1-13-5-3-4-6-18(13)25-29(27,28)20-11-15(8-7-14(20)2)21(26)24-19-10-9-16(22)12-17(19)23/h3-12,25H,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSYQHZXPMJSSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)F)S(=O)(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-phenylethyl)benzoyl]piperazine](/img/structure/B5180441.png)

![N~1~-(3,4-dimethylphenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5180467.png)

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-chloro-5-iodobenzamide](/img/structure/B5180473.png)
![N~2~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5180485.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5180491.png)
![2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5180495.png)
![4-chloro-N-({[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5180504.png)
![3-(3,4-dimethylphenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5180515.png)
![N-[2-(4-allyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B5180523.png)